(1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O/c15-9-14(17)12-3-1-10(2-4-12)11-5-7-13(16)8-6-11/h1-8,14,17H,9H2/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTGAIHLMULDMP-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(CBr)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)[C@H](CBr)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Asymmetric Synthesis Methodologies for Chiral α Bromoalcohols with Complex Aryl Systems
Enantioselective Reduction of Ketone Precursors
The most direct and widely employed strategy for the synthesis of enantiomerically pure alcohols is the asymmetric reduction of the corresponding prochiral ketone. For the synthesis of (1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol, this involves the enantioselective reduction of 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone. Two principal methodologies dominate this field: biocatalytic approaches and metal-catalyzed asymmetric hydrogenation.
Biocatalytic Approaches for (1R)-Stereochemistry
Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols, offering high enantioselectivity under mild reaction conditions. nih.gov The use of whole-cell biocatalysts or isolated enzymes for the reduction of α-halo ketones has been well-documented, providing access to valuable chiral halohydrins. nih.govalmacgroup.com
For instance, the asymmetric reduction of various α-haloacetophenones has been successfully achieved using yeast strains. nih.gov A study on the bioreduction of 2-bromo-1-(naphthalen-2-yl)ethanone, a substrate with a similarly bulky aromatic system, provides a relevant model. In this study, a screening of various microorganisms would be the first step to identify strains capable of reducing the ketone with high conversion and enantioselectivity towards the desired (R)-alcohol.
Optimization of reaction parameters is crucial for maximizing both the yield and the enantiomeric excess (ee) of the product. Key parameters that are typically optimized include:
pH: The pH of the reaction medium can significantly influence enzyme activity and stability, as well as the protonation state of the substrate and cofactor.
Temperature: Enzyme activity is highly temperature-dependent, with an optimal temperature for maximum activity.
Co-solvent: The low aqueous solubility of hydrophobic substrates like 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone often necessitates the use of an organic co-solvent to improve substrate availability to the enzyme. The choice and concentration of the co-solvent must be carefully selected to avoid enzyme denaturation.
Substrate Concentration: High substrate concentrations can lead to substrate inhibition, reducing the reaction rate. Optimization is required to find a balance between productivity and avoiding inhibitory effects.
Biocatalyst Loading: The concentration of the biocatalyst will directly impact the reaction rate.
An example of the effect of different enzymes on the reduction of a model α-chloro ketone is presented in the table below, illustrating the importance of screening for achieving high enantioselectivity for the desired (R)-enantiomer.
| Enzyme/Biocatalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |
| KRED-NADH-028 | 2-chloro-1-phenylethanone | (R) | >99 | 99 |
| KRED-NADH-101 | 2-chloro-1-phenylethanone | (S) | >99 | >99 |
| Rhodotorula rubra | 2-bromo-1-phenylethanone | (R) | 70 | 61 |
This interactive data table is based on generalized findings in biocatalytic reductions and specific examples from the literature.
Whole-cell biotransformations are often preferred for industrial applications due to the elimination of the need for costly enzyme purification and the inherent presence of cofactor regeneration systems. nih.gov Microorganisms such as yeasts and bacteria possess a wide array of oxidoreductases that can catalyze the reduction of ketones.
A study on the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone using whole cells of Enterococcus faecium BY48 demonstrated the potential of this approach for α-halo ketones with large aromatic substituents. nih.gov The optimization of the reaction conditions, including pH, temperature, incubation period, and agitation speed, was crucial for achieving high conversion and enantioselectivity. The optimized conditions from this study provide a valuable starting point for the development of a whole-cell process for 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone.
A significant advantage of whole-cell systems is the in-situ regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH) required by the ketoreductases. nih.gov This is typically achieved through the metabolism of a co-substrate, such as glucose, which is both economical and efficient.
The table below summarizes the optimized conditions for the whole-cell reduction of a model α-bromo ketone, highlighting the key parameters for achieving high stereocontrol.
| Parameter | Optimized Value |
| Biocatalyst | Enterococcus faecium BY48 |
| pH | 7.0 |
| Temperature (°C) | 25 |
| Incubation Period (h) | 24 |
| Agitation Speed (rpm) | 200 |
| Conversion (%) | 100 |
| Enantiomeric Excess (ee, %) | 99 (for the (S)-enantiomer) |
This interactive data table is based on findings from the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone. nih.gov
Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation
Metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful and versatile methods for the enantioselective reduction of ketones, including α-halo ketones. wikipedia.org These methods rely on the use of a chiral catalyst, typically composed of a transition metal (e.g., ruthenium, rhodium, iridium) and a chiral ligand.
The chiral ligand is the key component that dictates the enantioselectivity of the reduction. For the synthesis of this compound, a ligand that effectively differentiates the two faces of the prochiral ketone is required. A wide variety of chiral ligands have been developed for asymmetric ketone reduction, with bidentate phosphine (B1218219) ligands, such as BINAP derivatives, and diamine ligands being particularly successful.
The design of the ligand often involves creating a rigid and well-defined chiral environment around the metal center. This steric and electronic control forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer of the alcohol. For a bulky substrate like 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone, ligands with large steric hindrance may be necessary to achieve high levels of stereodiscrimination.
Examples of successful ligand classes for the asymmetric hydrogenation of aryl ketones include:
Chiral Diphosphines: Ligands such as (R)-BINAP create a C2-symmetric chiral environment that has proven highly effective for a wide range of ketones.
Chiral Diamines: Ligands like (R,R)-DPEN, often used in combination with a ruthenium arene complex, are highly effective for the asymmetric transfer hydrogenation of aryl ketones.
Amino Alcohols: Chiral amino alcohols can also serve as effective ligands in transfer hydrogenation reactions.
The choice of ligand is often determined through screening of a ligand library for a specific substrate.
The development of an effective catalyst system involves not only the selection of the appropriate metal and ligand but also the optimization of the reaction conditions. Key factors to consider include:
Metal Precursor: Common precursors include [RuCl2(p-cymene)]2 and [Rh(COD)Cl]2.
Solvent: The choice of solvent can significantly impact the catalyst's activity and selectivity.
Base: In many cases, a base is required to activate the catalyst.
Hydrogen Source: For asymmetric hydrogenation, high-pressure hydrogen gas is used. For asymmetric transfer hydrogenation, a hydrogen donor such as isopropanol (B130326) or formic acid is employed. wikipedia.org
Temperature and Pressure: These parameters can influence the reaction rate and, in some cases, the enantioselectivity.
The table below provides representative data for the asymmetric transfer hydrogenation of acetophenone, a model aryl ketone, showcasing the performance of different catalyst systems.
| Catalyst System | Ligand | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | (R,R)-TsDPEN | (R) | >99 | 98 |
| [RhCl2(Cp*)((S,S)-TsDPEN)] | (S,S)-TsDPEN | (S) | >99 | 97 |
| RuCl2((R)-BINAP) | (R)-BINAP | (R) | >99 | 99 |
This interactive data table is based on generalized findings in the field of asymmetric hydrogenation of aryl ketones.
For a substrate as complex as 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone, a catalyst system that has demonstrated high efficacy for other sterically hindered and functionalized aryl ketones would be a logical starting point for investigation.
Organocatalytic Strategies for Chiral Induction
Organocatalysis has emerged as a powerful tool for the asymmetric α-halogenation of carbonyl compounds, providing a metal-free alternative for the synthesis of chiral α-haloalcohols. The general strategy involves the in situ formation of a chiral enamine or enolate from a carbonyl precursor and a chiral amine catalyst. This intermediate then reacts with an electrophilic bromine source, with the chiral catalyst directing the stereochemical outcome of the halogenation.
While direct organocatalytic α-bromination of the corresponding ketone precursor, 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone, to an alcohol is not a standard single-step transformation, a two-step approach is commonly employed. First, the asymmetric α-bromination of a related aldehyde or ketone is achieved, followed by a stereoselective reduction of the resulting carbonyl group.
For instance, the enantioselective α-chlorination of aldehydes has been successfully demonstrated using chiral amine catalysts. matrix-fine-chemicals.com A similar strategy can be envisioned for α-bromination. A chiral secondary amine catalyst, such as a derivative of proline or a MacMillan catalyst, would react with an appropriate aldehyde precursor to form a chiral enamine. Subsequent reaction with a bromine source like N-bromosuccinimide (NBS) would yield the α-bromo aldehyde with high enantioselectivity. The final step would involve the reduction of the aldehyde to the desired primary alcohol.
Another relevant organocatalytic approach is the asymmetric bromolactonization of alkenoic acids, which demonstrates the ability of chiral organocatalysts to control the stereochemistry of a bromination reaction. google.com Chiral bifunctional catalysts, such as those derived from BINOL, can activate both the substrate and the halogenating agent, leading to high levels of enantioselectivity in the formation of brominated lactones. google.com This principle of dual activation by a chiral organocatalyst could be adapted for the asymmetric bromination of a suitable enolizable substrate to generate a precursor to the target α-bromoalcohol.
| Catalyst Type | Substrate Type | Bromine Source | Key Features |
| Chiral Amine (e.g., Proline derivative) | Aldehydes | NBS | Enamine catalysis, high enantioselectivity for α-halogenation. matrix-fine-chemicals.com |
| Chiral Bifunctional Sulfide | Alkenoic Acids | NBS | Dual activation, effective for challenging halolactonizations. google.com |
Alternative Asymmetric Synthetic Pathways
Chiral Auxiliaries in Stereocontrolled Chemical Transformations
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. rsc.orgresearchgate.netmdpi.comrsc.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs a diastereoselective transformation, and is subsequently removed to yield the enantiomerically enriched product. rsc.org
For the synthesis of this compound, a plausible strategy would involve the use of a chiral auxiliary attached to a precursor acid chloride. For example, an oxazolidinone auxiliary, popularized by Evans, can be acylated with 4-(4-bromophenyl)benzoyl chloride. researchgate.net The resulting N-acyl oxazolidinone can then undergo a diastereoselective enolization followed by reaction with an electrophilic bromine source. The chiral auxiliary shields one face of the enolate, directing the approach of the bromine atom to the opposite face.
Subsequent removal of the chiral auxiliary under mild conditions, for instance, by reduction with lithium borohydride, would cleave the auxiliary and reduce the carbonyl group to the desired alcohol, yielding the chiral α-bromoalcohol. The chiral auxiliary can often be recovered and reused. researchgate.net
| Chiral Auxiliary | Key Transformation | Stereocontrol Mechanism |
| Oxazolidinones | Diastereoselective α-bromination of an N-acyl derivative | Steric hindrance from the auxiliary directs the approach of the electrophile. researchgate.net |
| Pseudoephedrine Amides | Diastereoselective alkylation/halogenation | The methyl group of the pseudoephedrine directs the stereochemistry of the reaction. rsc.org |
| Camphorsultam | Diastereoselective reactions of N-acyl derivatives | The bulky camphor (B46023) skeleton provides effective steric shielding. |
Enantioselective Epoxide Ring-Opening and Subsequent Halogenation
An alternative and powerful strategy for the synthesis of chiral α-bromoalcohols is the enantioselective opening of a meso-epoxide. lookchem.com This approach involves the desymmetrization of a prochiral epoxide using a chiral catalyst and a nucleophilic bromine source.
The synthesis would commence with the preparation of the corresponding meso-epoxide, 2-(4-(4-bromophenyl)phenyl)oxirane. This can be achieved by the epoxidation of the corresponding alkene, 4-(4-bromophenyl)styrene. The enantioselective ring-opening of this epoxide can then be accomplished using a chiral catalyst system, such as a chiral chromium or cobalt salen complex, in the presence of a bromide source like lithium bromide or trimethylsilyl (B98337) bromide. The chiral catalyst coordinates to the epoxide, activating it for nucleophilic attack and controlling the facial selectivity of the bromide addition. This regioselective attack at the less hindered carbon atom of the epoxide would lead to the formation of the desired this compound with high enantiomeric excess.
Enzymatic methods have also shown great promise in the enantioselective ring-opening of epoxides. Halohydrin dehalogenases can catalyze the enantioselective opening of epoxides with various nucleophiles, including halides, to produce enantioenriched β-substituted alcohols.
| Catalyst System | Bromide Source | Key Features |
| Chiral Salen Complexes (Cr, Co) | LiBr, TMSBr | Desymmetrization of meso-epoxides, high enantioselectivity. researchgate.net |
| Chiral Titanium Catalysts | Aryl Halides (in cross-coupling) | Can be used in enantioselective cross-coupling reactions with meso-epoxides. researchgate.net |
| Halohydrin Dehalogenases | Halide ions | High enantioselectivity in oxirane-ring-opening reactions. |
Deracemization Processes for Racemic Precursors of this compound
Deracemization is an elegant strategy that converts a racemic mixture into a single enantiomer, theoretically achieving a 100% yield. This can be accomplished through various methods, including dynamic kinetic resolution (DKR).
A racemic mixture of 2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol (B13269090) can be subjected to DKR. This process combines a kinetic resolution, which selectively transforms one enantiomer, with an in situ racemization of the remaining, less reactive enantiomer. A common approach for the DKR of racemic alcohols involves the use of a lipase (B570770) for enantioselective acylation, coupled with a metal-based racemization catalyst.
For instance, a lipase such as Candida antarctica lipase B (CALB) could be used to selectively acylate the (R)-enantiomer of the racemic α-bromoalcohol with an acyl donor like isopropenyl acetate. Simultaneously, a ruthenium-based catalyst, such as the Shvo catalyst, would racemize the remaining (S)-enantiomer, continuously feeding the (R)-enantiomer into the enzymatic acylation. This process would ultimately convert the entire racemic mixture into the acylated (R)-enantiomer, which can then be deacylated to afford the desired this compound in high yield and enantiomeric excess.
Another approach is the dynamic kinetic resolution of a precursor, such as a racemic α-bromo ester. rsc.org In this case, enzymatic hydrolysis of the ester can be coupled with a chemical racemization of the unreacted ester. The difference in the rate of racemization between the ester and the resulting carboxylate allows for an effective DKR. rsc.org
Visible-light-driven catalytic deracemization of secondary benzylic alcohols has also been reported, offering a modern approach based on sequential photochemical dehydrogenation and enantioselective thermal hydrogenation. nih.gov
| Deracemization Method | Key Reagents/Catalysts | Substrate |
| Dynamic Kinetic Resolution (DKR) | Lipase (e.g., CALB), Ru-catalyst (e.g., Shvo catalyst), Acyl donor | Racemic 2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol |
| DKR of α-bromo ester | Lipase, Bromide source for racemization | Racemic α-bromo ester precursor |
| Visible-Light-Driven Deracemization | Heterogeneous photocatalyst, Chiral hydrogenation catalyst | Racemic secondary benzylic alcohol |
Reactivity and Stereospecific Transformations of 1r 2 Bromo 1 4 4 Bromophenyl Phenyl Ethan 1 Ol
Nucleophilic Substitution Reactions at the Alkyl Bromide Moiety
The primary alkyl bromide in (1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol is susceptible to nucleophilic attack, providing a direct route to introduce a variety of functional groups.
Stereochemical Course of Substitutions (e.g., SN2)
Nucleophilic substitution reactions at the primary carbon bearing the bromine atom predominantly proceed through an SN2 (bimolecular nucleophilic substitution) mechanism. A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. pressbooks.publibretexts.orglibretexts.org In the case of this compound, the chiral center is at the adjacent carbon (C1), and the substitution occurs at a prochiral center (C2). Therefore, the reaction itself does not invert the existing stereocenter but leads to the formation of a new stereocenter with a defined configuration relative to the existing one.
The backside attack of the nucleophile on the carbon-bromine bond dictates the stereochemical outcome. This concerted mechanism, where the bond to the nucleophile forms as the bond to the leaving group breaks, results in a predictable and stereospecific transformation.
Formation of Chiral Amines, Ethers, and Sulfur-Containing Derivatives
The SN2 reactivity of the alkyl bromide allows for the synthesis of a diverse array of chiral compounds.
Chiral Amines: Reaction with primary or secondary amines, or with ammonia, can yield chiral amino alcohols. For instance, the reaction with a primary amine (R-NH₂) would lead to the formation of a chiral secondary amine. The use of azide (B81097) ion as a nucleophile, followed by reduction, is another effective method for preparing chiral primary amines.
Chiral Ethers: Alkoxide nucleophiles (RO⁻) can displace the bromide to form chiral ethers. The choice of the alkoxide determines the nature of the ether side chain.
Chiral Sulfur-Containing Derivatives: Thiolates (RS⁻) are excellent nucleophiles and react readily with the alkyl bromide to produce chiral thioethers. nih.gov These sulfur-containing compounds are valuable in various areas of chemical synthesis.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | RNH₂ | Chiral Secondary Amino Alcohol |
| Azide | NaN₃ | Chiral Azido Alcohol |
| Alkoxide | RONa | Chiral Ether |
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group in this compound is another key site for functionalization, enabling a range of stereospecific transformations.
Stereoretentive and Stereoinvertive Derivatization to Esters and Ethers
The hydroxyl group can be converted to esters and ethers with either retention or inversion of configuration at the stereogenic center.
Stereoretentive Reactions: Standard esterification procedures, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base, typically proceed with retention of configuration at the chiral center because the carbon-oxygen bond of the alcohol is not broken.
Stereoinvertive Reactions: The Mitsunobu reaction is a powerful method for achieving inversion of configuration at the alcohol center. missouri.eduorganic-chemistry.orgnih.gov This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol is activated in situ, and subsequent attack by a nucleophile (e.g., a carboxylate for ester formation or a phenol (B47542) for ether formation) occurs with complete inversion of stereochemistry. This provides a valuable route to the enantiomeric series of esters and ethers.
Table 2: Stereochemical Control in Hydroxyl Group Derivatization
| Reaction | Reagents | Stereochemical Outcome | Product |
|---|---|---|---|
| Esterification | Acyl chloride, Pyridine | Retention | (1R)-Ester |
| Mitsunobu Esterification | Carboxylic acid, PPh₃, DEAD | Inversion | (1S)-Ester |
Selective Oxidation Reactions to Chiral Ketones
The secondary alcohol can be selectively oxidized to the corresponding chiral ketone, 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone. To minimize the risk of racemization at the adjacent carbon, mild oxidation conditions are preferred. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, is a highly effective method for this transformation. alfa-chemistry.comchemeurope.comchem-station.comwikipedia.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the oxidation of sensitive substrates like halohydrins.
Elimination Reactions to Form Chiral Alkene Intermediates
Treatment of this compound with a base can induce an elimination reaction to form a chiral alkene. The mechanism of this elimination can be either E1 or E2, depending on the reaction conditions, including the strength of the base and the solvent.
E2 Mechanism: A strong, non-nucleophilic base will favor a concerted E2 elimination. This reaction is stereospecific and typically proceeds via an anti-periplanar arrangement of the proton being removed and the bromide leaving group. msu.edulibretexts.orglumenlearning.commgscience.ac.in
E1 Mechanism: In the presence of a weaker base and a protic solvent, an E1 mechanism may occur. This involves the formation of a carbocation intermediate after the loss of the leaving group, followed by deprotonation to form the alkene. The E1 pathway is generally less stereospecific than the E2 pathway.
The resulting chiral alkene can serve as a valuable intermediate for further synthetic transformations, such as asymmetric dihydroxylation or epoxidation, to introduce new stereocenters with high levels of control.
Cross-Coupling Reactions of the Aryl Bromide Moieties within the Biphenyl (B1667301) System
The two aryl bromide functionalities on the biphenyl core of this compound are prime candidates for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic and steric environment of each bromine atom can be exploited to achieve selective functionalization.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. youtube.com In the context of this compound, this reaction can be employed to extend the aromatic system by coupling the aryl bromide moieties with various aryl or vinyl boronic acids or their esters.
Given the structure of the molecule, a key consideration is the chemoselectivity between the two aryl bromide positions and the aliphatic bromide. Generally, the reactivity of organic halides in palladium-catalyzed cross-coupling reactions follows the order of C(sp²)-I > C(sp²)-Br > C(sp²)-Cl, with C(sp³)-Br being less reactive than C(sp²)-Br under many standard Suzuki-Miyaura conditions. nih.gov This inherent difference in reactivity suggests that selective coupling at the aryl bromide positions is highly feasible while leaving the 2-bromo-1-ethanol side chain intact.
Furthermore, the electronic properties of the two phenyl rings in the biphenyl system are slightly different. The phenyl ring bearing the bromohydrin side chain is electronically distinct from the terminal bromophenyl ring. This subtle electronic difference could potentially be exploited to achieve selective mono-functionalization under carefully controlled conditions, although in many cases, a statistical mixture of mono-arylated products or the di-substituted product would be expected.
Below is an interactive data table summarizing typical conditions for Suzuki-Miyaura coupling on substrates analogous to the aryl bromide moieties in the target compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 85-95 | nih.gov |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 90-98 | nih.gov |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 88-96 | nih.gov |
This data is representative of Suzuki-Miyaura reactions on aryl bromides and is intended to illustrate typical reaction parameters.
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be envisioned for the functionalization of the biphenyl system in this compound.
The Heck reaction allows for the coupling of aryl halides with alkenes. mdpi.com This could be used to introduce vinyl groups onto the biphenyl core, which can then serve as handles for further transformations. The reaction typically proceeds with high trans selectivity. mdpi.com
The Sonogashira coupling provides a route to synthesize aryl alkynes by reacting aryl halides with terminal alkynes. organic-chemistry.org This reaction is valuable for the construction of rigid, linear extensions to the aromatic framework. Chemoselective Sonogashira coupling on dihalogenated aromatic systems has been demonstrated, suggesting that selective mono-alkynylation of the target compound is achievable. libretexts.org
The Buchwald-Hartwig amination would enable the introduction of nitrogen-based functional groups by coupling the aryl bromides with amines. This is a key transformation for the synthesis of many biologically active compounds.
The following table provides an overview of these cross-coupling reactions with conditions generally applicable to aryl bromides.
| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent |
| Heck | Alkene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | THF |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene |
These conditions are general and may require optimization for the specific substrate.
Cascade and Tandem Reactions Utilizing Multiple Functional Groups of the Compound
The multifunctionality of this compound makes it an excellent candidate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. Such processes are highly efficient as they reduce the number of synthetic steps, purifications, and waste generation.
A plausible tandem reaction sequence could involve an initial intermolecular cross-coupling reaction at one of the aryl bromide sites, followed by an intramolecular reaction involving the bromohydrin moiety. For instance, a Suzuki-Miyaura or Heck reaction could be used to introduce a functional group that can subsequently react with either the hydroxyl or the alkyl bromide of the side chain.
One intriguing possibility is a tandem Suzuki-Miyaura coupling followed by an intramolecular cyclization . For example, coupling with an ortho-hydroxyphenylboronic acid could introduce a phenol group that, upon deprotonation, could act as a nucleophile to displace the adjacent alkyl bromide, forming a chiral cyclic ether.
Another potential cascade involves an intramolecular Heck reaction . wikipedia.org If one of the aryl bromide positions is converted to a vinyl group via a preliminary cross-coupling reaction (e.g., with vinylboronic acid), the remaining aryl bromide could then undergo an intramolecular Heck reaction with this newly introduced double bond to form a new ring system. The stereochemistry of the (1R)-hydroxyl group could influence the facial selectivity of the migratory insertion step, leading to a diastereoselective cyclization.
A hypothetical tandem Suzuki polymerization/Heck cyclization reaction has been reported for the synthesis of ladder-type conjugated polymers, demonstrating the feasibility of combining these two powerful transformations in a single process. nih.gov Adapting such a strategy to an intramolecular process could lead to the rapid construction of complex, polycyclic structures from this compound.
The success of these cascade reactions would be highly dependent on the careful selection of the catalyst, ligands, and reaction conditions to control the sequence of events and favor the desired intramolecular transformation over competing intermolecular processes. The inherent stereochemistry of the starting material provides an exciting opportunity for the development of stereospecific cascade reactions.
Role As a Chiral Building Block in Advanced Organic Synthesis
Precursor to Complex Biphenyl-Containing Chiral Scaffolds and Axially Chiral Systems
The biphenyl (B1667301) moiety is a prevalent structural motif in numerous biologically active molecules and chiral ligands. The compound (1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol serves as a key starting material for the elaboration of more complex chiral biphenyl scaffolds. The presence of the chiral center in the ethan-1-ol side chain allows for the introduction of chirality that can influence the stereochemical outcome of subsequent transformations.
Furthermore, this building block holds potential as a precursor for the synthesis of axially chiral systems. Axial chirality, arising from hindered rotation around a single bond, is a critical feature in many successful chiral ligands and catalysts used in asymmetric synthesis. researchgate.net The synthetic strategy would involve intramolecular cyclization or intermolecular coupling reactions that exploit the existing stereocenter to control the orientation of the biphenyl rings, thereby establishing axial chirality. While direct examples of this transformation are not extensively documented, the principles of asymmetric synthesis suggest this as a promising application.
Applications in the Synthesis of Optically Active Molecules
The versatility of this compound extends to its use in the stereoselective synthesis of various classes of optically active molecules. The combination of a chiral alcohol and a reactive bromide offers multiple avenues for synthetic manipulation.
Stereoselective Construction of Non-Natural Amino Acids and Derivatives
Non-natural amino acids are invaluable tools in medicinal chemistry and chemical biology, offering the ability to create peptides and proteins with enhanced stability and novel functions. The this compound framework can be envisioned as a precursor for the synthesis of unique non-natural amino acids containing a biphenyl side chain. A plausible synthetic route would involve the conversion of the alcohol to an azide (B81097), followed by reduction to the corresponding amine and oxidation of the benzylic position to a carboxylic acid. The stereochemistry of the starting alcohol would be transferred to the final amino acid, ensuring the production of an enantiomerically pure product. Such amino acids could be incorporated into peptides to study structure-activity relationships or to develop novel therapeutic agents.
Development of Chiral Ligands and Catalysts Incorporating the this compound Framework
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The structure of this compound is well-suited for its incorporation into chiral ligands. The hydroxyl group can be derivatized to introduce phosphine (B1218219), amine, or other coordinating groups, while the biphenyl scaffold provides steric bulk and rigidity. The bromine atom offers a handle for further functionalization or for tethering the ligand to a solid support. The chirality of the ethan-1-ol backbone would create a chiral environment around a metal center, enabling enantioselective transformations.
Table 1: Potential Chiral Ligands Derived from this compound
| Ligand Type | Potential Synthetic Modification | Application in Asymmetric Catalysis |
| Chiral Phosphine Ligands | Conversion of the alcohol to a phosphine ether or direct phosphination. | Asymmetric hydrogenation, cross-coupling reactions. |
| Chiral Amino Alcohol Ligands | Reaction of the bromide with a primary or secondary amine. | Asymmetric additions to carbonyls, transfer hydrogenation. |
| Chiral Diamine Ligands | Further elaboration of the biphenyl rings with amino functionalities. | Asymmetric epoxidation, dihydroxylation. |
Stereoselective Construction of Polyfunctional Advanced Chemical Intermediates
Beyond the synthesis of specific target molecules, this compound can be utilized to construct polyfunctional advanced chemical intermediates. These intermediates, possessing multiple reactive sites with defined stereochemistry, are valuable platforms for the divergent synthesis of a variety of complex molecules. For instance, the bromide can undergo nucleophilic substitution with a wide range of nucleophiles, while the alcohol can be oxidized, protected, or used to direct further reactions. The biphenyl core can also be functionalized through electrophilic aromatic substitution or cross-coupling reactions. This multi-faceted reactivity allows for the stereoselective introduction of diverse functional groups, leading to the creation of a library of chiral building blocks for drug discovery and materials science.
Table 2: Potential Transformations of this compound for the Generation of Polyfunctional Intermediates
| Reaction Type | Reagent/Conditions | Resulting Functional Group |
| Nucleophilic Substitution | Azide, Cyanide, Thiols, etc. | Azide, Nitrile, Thioether, etc. |
| Oxidation of Alcohol | PCC, Swern, DMP | Aldehyde, Ketone |
| Etherification | NaH, Alkyl Halide | Ether |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Substituted Biphenyl |
| Nitration | HNO3/H2SO4 | Nitro-substituted Biphenyl |
Advanced Analytical Methodologies for Enantiomeric Purity and Absolute Configuration Determination
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is the cornerstone for quantifying the relative amounts of enantiomers in a mixture, a value expressed as enantiomeric excess (% ee). The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. sigmaaldrich.com Enantiomers of the same compound share identical physical properties, except for their interaction with other chiral entities, which is the basis for this separation technique. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. The selection of the CSP is crucial and is often based on the functional groups present in the analyte. For α-bromoalcohols like the subject compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are particularly effective. sigmaaldrich.comntu.edu.sgwikipedia.org These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are essential for resolving the enantiomers. wikipedia.org
Gas Chromatography (GC) can also be employed, particularly for more volatile compounds. For non-volatile or highly polar analytes like alcohols, derivatization is often necessary to increase volatility and improve separation. nih.gov Acetylation or trifluoroacetylation are common derivatization strategies for chiral alcohols, converting them into less polar esters suitable for GC analysis on a chiral column. nih.govnih.gov
The following table illustrates typical conditions for the chiral separation of analogous aromatic alcohols, providing a framework for developing a method for (1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol.
| Analyte | Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|---|---|
| 1-Phenylethanol | HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (B130326) (90:10) | 1.45 | 3.80 |
| (RS)-1-Bromo-3-chloro-2-propanol (Phenoxy derivative) | HPLC | Chiralcel ODH | n-Hexane/Isopropanol (80:20) | 1.18 | 2.10 |
| Aromatic Alcohols (general) | GC | CP Chirasil-DEX CB (modified β-cyclodextrin) | Hydrogen | >1.10 | >1.50 |
| 2-Hexyl Acetate (derivatized alcohol) | GC | CP Chirasil-DEX CB | Hydrogen | 1.95 | - |
Spectroscopic Methods for Absolute Configuration Assignment (e.g., Vibrational Circular Dichroism, Electronic Circular Dichroism)
While chromatography can separate and quantify enantiomers, it does not inherently reveal their absolute configuration (i.e., whether the stereocenter is R or S). Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful, non-destructive techniques for this purpose. bruker.comnih.gov These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. bruker.comnih.gov Since enantiomers are mirror images, they produce spectra that are equal in intensity but opposite in sign (mirror images of each other). nih.gov
VCD spectroscopy measures circular dichroism in the infrared region, corresponding to molecular vibrations. researchgate.netnih.gov It is particularly sensitive to the three-dimensional arrangement of atoms and can be applied to a wide range of molecules, even those lacking a traditional UV-Vis chromophore. researchgate.netethz.ch ECD spectroscopy, which operates in the UV-Vis region, measures the differential absorption associated with electronic transitions and is best suited for molecules containing chromophores. nih.gov Given the two phenyl rings, this compound is an excellent candidate for both VCD and ECD analysis.
One approach to assigning absolute configuration is to compare the experimental CD or VCD spectrum of an unknown compound with that of a known chiral standard of a similar structure. mtoz-biolabs.com If the spectra exhibit similar Cotton effects (the characteristic peaks in a CD spectrum), it can be inferred that the two molecules possess the same absolute configuration in the vicinity of the chromophore or vibrating functional group. However, this method's reliability is highly dependent on the structural similarity between the unknown compound and the standard, making it less definitive for novel or complex structures.
A more robust and widely adopted method for determining absolute configuration involves the synergy of experimental spectroscopy and quantum chemical calculations. nih.govgaussian.comresearchgate.net The modern application of VCD and ECD relies on comparing the experimental spectrum to a theoretically predicted spectrum generated via computational methods, most commonly Density Functional Theory (DFT). nih.govru.nl
The process typically involves the following steps:
Conformational Search : A thorough search for all low-energy conformers of the molecule is performed using molecular mechanics or other computational methods. researchgate.netnih.gov
Geometry Optimization and Frequency Calculation : The geometries of the identified conformers are optimized at a higher level of theory (e.g., DFT). Vibrational frequencies (for VCD) and electronic excitation energies (for ECD) are then calculated for each stable conformer. nih.govmdpi.com
Spectral Simulation : The theoretical VCD or ECD spectrum is simulated by taking a Boltzmann-weighted average of the calculated spectra of all significant conformers at the experimental temperature. nih.gov
Comparison and Assignment : The final simulated spectrum for a chosen absolute configuration (e.g., the 'R' configuration) is compared to the experimental spectrum. A good match between the signs and relative intensities of the key spectral bands confirms the absolute configuration of the sample. nih.gov If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is the opposite of what was modeled.
This combination of experimental measurement and theoretical calculation provides a high degree of confidence in the assignment of the absolute configuration for chiral molecules in solution. ethz.chnih.gov
Derivatization Methods for Chiral Analysis of α-Bromoalcohols
Derivatization is a chemical strategy used to facilitate the analysis of chiral compounds. It involves reacting the enantiomeric mixture with an enantiomerically pure reagent, known as a chiral derivatizing agent (CDA), to form a mixture of diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physical properties and can be readily distinguished and separated by standard, non-chiral analytical techniques like NMR spectroscopy or achiral HPLC. wikipedia.orgmdpi.com
For chiral α-bromoalcohols, a common and effective CDA is Mosher's acid, (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or its corresponding acid chloride. researchgate.netmdpi.com The alcohol functional group of the α-bromoalcohol reacts with the CDA to form diastereomeric Mosher's esters.
Once the diastereomeric esters are formed, their ratio (which directly corresponds to the enantiomeric ratio of the starting alcohol) can be determined, typically by ¹H or ¹⁹F NMR spectroscopy. wikipedia.org The anisotropic effect of the phenyl ring in the Mosher's reagent causes the signals of protons (or fluorine atoms) near the newly formed diastereomeric center to appear at different chemical shifts in the NMR spectrum. ntu.edu.sgresearchgate.net By integrating the distinct signals for each diastereomer, the enantiomeric excess (% ee) can be accurately calculated.
Future Perspectives and Research Challenges for 1r 2 Bromo 1 4 4 Bromophenyl Phenyl Ethan 1 Ol Research
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary challenge in the synthesis of chiral molecules like (1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol is the development of environmentally benign and efficient synthetic methodologies. Traditional approaches often involve stoichiometric reagents and generate significant waste. Future research will likely focus on catalytic and biocatalytic methods that adhere to the principles of green chemistry.
Key Research Directions:
Catalytic Asymmetric Synthesis: The development of novel chiral catalysts for the enantioselective synthesis of bromohydrins from prochiral precursors is a major area of interest. This includes the asymmetric hydrogenation of the corresponding α-bromoketone, 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone. rsc.org Metal complexes, particularly those of iridium and ruthenium, have shown high efficiency in the asymmetric hydrogenation of α-halogenated ketones to produce chiral halohydrins with excellent enantioselectivity. rsc.org
Enzymatic and Chemoenzymatic Approaches: Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral compounds. Halohydrin dehalogenases (HHDHs) are particularly promising enzymes for the synthesis of enantiopure halohydrins through the kinetic resolution of racemic mixtures or the asymmetric ring-opening of epoxides. rsc.orgresearchgate.net Future research could focus on identifying or engineering novel HHDHs with high activity and selectivity for substrates structurally similar to the precursor of the target molecule.
Atom-Economical Halofunctionalization: The direct, enantioselective halofunctionalization of alkenes is a highly atom-economical route to chiral halohydrins. lookchem.com Research into new catalytic systems that can achieve high regio- and enantioselectivity in the bromohydroxylation of styrenyl derivatives will be crucial for the sustainable production of this compound and related compounds.
| Synthetic Strategy | Key Advantages | Research Challenges |
| Catalytic Asymmetric Hydrogenation | High yields and enantioselectivities. | Development of cost-effective and recyclable catalysts. |
| Enzymatic Resolution/Synthesis | High stereoselectivity, mild reaction conditions. | Enzyme stability, substrate scope, and downstream processing. |
| Asymmetric Halofunctionalization | High atom economy, direct synthesis from alkenes. | Control of regio- and stereoselectivity for complex substrates. |
Exploration of Novel Reactivity Patterns and Chemical Transformations
The synthetic utility of this compound lies in its potential to undergo a variety of chemical transformations at its two functional groups. While the conversion of bromohydrins to epoxides is a well-established reaction, there is considerable scope for exploring novel reactivity patterns. libretexts.orgbyjus.comorganicchemistrytutor.commasterorganicchemistry.comchemistrysteps.com
Potential Areas of Investigation:
Intramolecular Cyclization Reactions: Beyond epoxide formation, the development of new methods for intramolecular cyclization could lead to the synthesis of novel heterocyclic scaffolds. This could involve the participation of the biaryl system in the cyclization process.
Cross-Coupling Reactions: The bromine atom can serve as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.
Stereospecific Nucleophilic Substitutions: The chiral hydroxyl group can direct stereospecific nucleophilic substitution reactions at the adjacent carbon, allowing for the controlled introduction of a wide range of functional groups with retention or inversion of configuration.
| Reaction Type | Potential Products | Synthetic Utility |
| Intramolecular Cyclization | Chiral heterocycles (e.g., tetrahydrofurans, tetrahydropyrans) | Access to novel drug scaffolds and natural product analogs. |
| Cross-Coupling Reactions | Highly functionalized biaryl compounds | Construction of complex molecular frameworks for materials and medicinal chemistry. |
| Stereospecific Nucleophilic Substitution | Chiral amino alcohols, ethers, and esters | Synthesis of enantiopure building blocks for pharmaceuticals and fine chemicals. |
Broadening the Scope of Chiral Building Block Applications in Diverse Fields
Chiral building blocks are essential for the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.govenamine.netbuchler-gmbh.comnih.gov this compound, with its defined stereochemistry and versatile functional groups, is a prime candidate for application in these areas.
Future Application Prospects:
Pharmaceutical Synthesis: The structural motif of a chiral 1,2-amino alcohol, which can be readily synthesized from the title compound, is present in numerous active pharmaceutical ingredients (APIs). Research could target the synthesis of novel drug candidates for various therapeutic areas.
Natural Product Synthesis: Many complex natural products contain chiral centers and oxygenated functionalities. This bromohydrin could serve as a key intermediate in the total synthesis of such molecules.
Materials Science: The rigid biphenyl (B1667301) core and the potential for further functionalization make this compound an interesting building block for the synthesis of novel chiral liquid crystals, polymers, and ligands for asymmetric catalysis.
Integration with Flow Chemistry and Automation for Scalable Enantioselective Synthesis
The transition from batch to continuous manufacturing is a significant trend in the chemical and pharmaceutical industries. mdpi.comnih.govnih.govrsc.orgresearchgate.netbeilstein-journals.orgbohrium.comdrreddys.comresearchgate.netmdpi.comrsc.orgchemistryworld.com Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput optimization.
Opportunities for a Technological Leap:
Continuous Flow Synthesis of the Target Compound: Developing a continuous flow process for the enantioselective synthesis of this compound would enable its scalable and on-demand production. This could involve the use of packed-bed reactors containing immobilized catalysts or enzymes.
Automated Reaction Optimization: The integration of automated systems with flow reactors can facilitate the rapid screening of reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time) to identify optimal parameters for yield and enantioselectivity.
Telescoped Synthesis of Derivatives: A multi-step continuous flow system could be designed to synthesize the target bromohydrin and then directly convert it into a variety of derivatives without the need for isolation and purification of intermediates. This would significantly streamline the synthesis of compound libraries for drug discovery and other applications.
The continued exploration of this compound and its related chemistry holds great promise for advancing the fields of organic synthesis, catalysis, and materials science. By addressing the challenges of sustainability, exploring novel reactivity, expanding its applications, and embracing modern manufacturing technologies, the full potential of this versatile chiral building block can be realized.
Q & A
Q. What are the established synthetic routes for (1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol?
Methodological Answer: Synthesis typically involves multi-step strategies:
- Step 1: Suzuki-Miyaura coupling of 4-bromophenylboronic acid with a brominated aryl halide to form the biphenyl backbone.
- Step 2: Bromination of the ethanol derivative at the β-position using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions .
- Step 3: Chiral resolution via enzymatic kinetic resolution or chiral column chromatography to isolate the (1R)-enantiomer .
Key challenges include avoiding racemization during bromination and ensuring regioselectivity.
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and bromine substitution patterns. Aromatic protons appear as doublets (J ≈ 8 Hz) due to coupling between adjacent bromophenyl groups .
- X-ray Crystallography: Resolves absolute stereochemistry and crystal packing effects, as demonstrated in structurally similar compounds (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) .
- Mass Spectrometry (HRMS): Validates molecular weight (277.16 g/mol) and isotopic patterns for bromine .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Pharmacophore Modeling: The bromophenyl groups enhance lipophilicity and π-π stacking with biological targets, making it a scaffold for kinase inhibitors or GPCR modulators .
- Enzyme Inhibition Studies: Used to probe steric and electronic effects in active sites, with activity assays (e.g., IC₅₀ measurements) conducted under varying pH and temperature conditions .
Advanced Research Questions
Q. How do enantiomeric forms of this compound influence biological activity?
Methodological Answer:
- Chiral Resolution: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic methods (lipases) to separate enantiomers .
- Biological Assays: Compare (1R) and (1S) forms in cell-based assays (e.g., cytotoxicity, receptor binding). For example, (1R)-enantiomers of similar compounds show 3–5× higher affinity for serotonin receptors due to optimal spatial alignment .
Q. What catalytic systems optimize key reactions in its synthesis (e.g., C–C coupling, bromination)?
Methodological Answer:
- Suzuki Coupling: Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (80°C, 12h) achieves >90% yield for biphenyl intermediates .
- Bromination: NBS with AIBN in CCl₄ (reflux, 6h) selectively brominates the β-position, avoiding diastereomer formation .
- Contradiction Note: Studies report yield variations (70–95%) due to catalyst loading (e.g., Pd vs. Ni systems) and solvent polarity effects .
Q. How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., CYP450 enzymes). The bromine atoms contribute to halogen bonding with backbone carbonyls .
- MD Simulations: Simulate solvation dynamics in lipid bilayers to assess membrane permeability (logP ≈ 3.2 predicted via ChemAxon) .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Purification: Flash chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) ensures enantiopurity (>99% ee) .
- Scale-Up Risks: Elevated temperatures during bromination may promote racemization; kinetic control via low-temperature (–20°C) reactions mitigates this .
Q. How do structural analogs (e.g., chloro/fluoro substitutions) compare in reactivity and bioactivity?
Methodological Answer:
- Reactivity: Bromine’s larger atomic radius and lower electronegativity vs. Cl/F increase leaving-group ability in SN2 reactions (e.g., krel = 1.0 for Br vs. 0.3 for Cl) .
- Bioactivity: Fluorinated analogs exhibit improved metabolic stability but reduced target affinity (e.g., 4-fluoro derivatives show 50% lower IC₅₀ in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
